2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid
Description
Properties
IUPAC Name |
2-(3,4-dihydro-2H-quinolin-1-yl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-15(19)12-7-3-9-16-14(12)17-10-4-6-11-5-1-2-8-13(11)17/h1-3,5,7-9H,4,6,10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAHWHCIJQCFSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid typically involves the reaction of 2-alkynylanilines with ketones in the presence of a catalyst. One common method uses p-toluenesulfonic acid monohydrate as a promoter in ethanol at reflux conditions . Another approach involves the use of Lewis acids such as FeCl3 to catalyze the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural similarity to biologically active quinoline derivatives makes it a candidate for drug development.
Medicine: It may have potential as a therapeutic agent due to its quinoline and nicotinic acid components.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is not well-documented. based on its structure, it may interact with molecular targets similar to those of quinoline and nicotinic acid derivatives. These interactions could involve binding to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
(a) 2-Aminonicotinic Acid (C₆H₆N₂O₂, MW 138.12)
- Structure: A pyridine ring with an amino group at the 2-position and a carboxylic acid at the 3-position.
- Properties : Higher solubility in polar solvents due to smaller size and dual functional groups. Melting point 295–297°C.
(b) 6-(Dimethylamino)nicotinic Acid (C₈H₁₀N₂O₂, MW 166.18)
- Structure: Nicotinic acid with a dimethylamino group at the 6-position.
- Properties: Electron-donating dimethylamino group increases basicity (pKa ~4.5–5.5) and alters solubility.
- Key Differences: The dimethylamino group enhances electron density on the pyridine ring, contrasting with the electron-withdrawing dihydroquinoline in the target compound.
(c) Quinolinic Acid (2,3-Pyridinedicarboxylic Acid, C₇H₅NO₄, MW 173.12)
- Structure : Two carboxylic acid groups on a pyridine ring.
- Properties : High polarity (logP ~-0.5), strong acidity (pKa₁ ~1.9, pKa₂ ~6.2), and use in chelation or neurotransmitter studies.
- Key Differences : The additional carboxylic acid group increases water solubility and acidity compared to the target compound.
Ring System Comparisons
(a) 3,4-Dihydro-1(2H)-naphthalenone (α-Tetralone) (C₁₀H₁₀O, MW 146.19)
- Structure : Partially saturated bicyclic ketone.
- Properties : Lower polarity (logP ~1.8) and higher volatility (boiling point ~245°C).
- Key Differences : The absence of a carboxylic acid group and pyridine ring reduces hydrogen-bonding capacity and bioactivity relevance.
(b) 6-Hydroxy-3,4-dihydro-1H-quinolin-2-one (C₉H₉NO₂, MW 163.18)
- Structure: Dihydroquinoline with a hydroxyl and ketone group.
- Key Differences: The hydroxyl group introduces hydrogen-bonding donors absent in the target compound.
Data Table: Key Properties of Target Compound and Analogs
*Predicted values based on structural analogs.
Research Findings and Implications
Bioactivity: The dihydroquinoline moiety in the target compound may enhance binding to hydrophobic enzyme pockets, whereas quinolinic acid’s dual carboxylic acids favor metal chelation .
Synthetic Utility: 2-Aminonicotinic acid serves as a precursor for heterocyclic syntheses, while the dimethylamino variant offers electronic modulation in drug design .
Safety Profile : The target compound’s irritant classification aligns with pyridinamine analogs , but its carboxylic acid group may reduce volatility compared to α-tetralone .
Biological Activity
2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics, combining features of both quinoline and nicotinic acid. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound possesses a quinoline moiety fused with a nicotinic acid component. This structural combination may confer unique biological activities, making it a candidate for drug development.
Chemical Formula: CHNO
Molecular Weight: 220.24 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- DNA Intercalation: The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition: It may inhibit enzymes involved in critical cell signaling pathways, leading to anticancer effects.
- Receptor Binding: The nicotinic acid portion can interact with nicotinic receptors, influencing neurotransmission and cognitive functions.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, the inhibition of specific kinases has been documented in studies involving related quinoline derivatives. The potential for this compound to act as an anticancer agent is supported by its structural similarity to known anticancer compounds .
Neuropharmacological Effects
The interaction with nicotinic receptors suggests potential applications in treating neurodegenerative diseases and cognitive disorders. Nicotinic acid derivatives have been explored for their role in enhancing cognitive function and mitigating symptoms associated with Alzheimer's disease .
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds similar to this compound:
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:
| Compound Name | Biological Activity |
|---|---|
| 3,4-Dihydro-1H-quinolin-2-one | Antimicrobial and anticancer properties |
| 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one | Potential neuroprotective effects |
| 8-Methoxy-3,4-dihydro-1H-quinolin-2-one | Enhanced pharmacological profiles |
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-[3,4-Dihydro-1(2H)-quinolinyl]nicotinic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use closed systems to minimize aerosol formation .
- Ventilation : Conduct experiments in fume hoods or well-ventilated areas to prevent inhalation of dust or vapors .
- Emergency Procedures :
- Eye exposure: Flush with water for 15 minutes; seek medical attention if irritation persists .
- Skin contact: Wash with soap and water; remove contaminated clothing .
- Storage : Keep in airtight containers in dry, cool environments away from incompatible reagents (e.g., strong oxidizers) .
Q. What are the critical physical properties of this compound for experimental design?
- Key Properties :
- Physical State : Likely a crystalline solid (analogous to related quinolinone derivatives) .
- Solubility : Expected to be polar due to the nicotinic acid moiety; test solubility in DMSO, methanol, or aqueous buffers (pH-dependent) .
- Stability : Sensitive to prolonged light exposure; store in amber glassware .
Q. How can researchers synthesize this compound?
- Synthetic Pathway :
Cyclization Strategy : Adapt methods from analogous quinolinone syntheses, such as cyclizing 2-(aminoalkyl)nicotinic acid precursors using acid catalysts (e.g., HCl or polyphosphoric acid) .
Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) followed by recrystallization from ethanol .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Approach :
- Catalyst Screening : Test Brønsted acids (e.g., p-toluenesulfonic acid) vs. Lewis acids (e.g., ZnCl₂) for cyclization efficiency .
- Temperature Control : Perform reactions under reflux (e.g., 80–100°C) to accelerate kinetics while avoiding decomposition.
- In Situ Monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction times .
Q. What analytical techniques are recommended for structural validation and purity assessment?
- Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR: Confirm the quinolinyl ring system (δ 6.5–8.5 ppm for aromatic protons) and dihydro moiety (δ 2.5–3.5 ppm for CH₂ groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>95% by area normalization) .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Strategies :
- Dose-Response Studies : Test across a wide concentration range (nM to µM) to identify non-linear effects .
- Assay Validation : Replicate experiments in multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts.
- Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence results .
Q. What computational methods aid in predicting the pharmacokinetic properties of this compound?
- In Silico Tools :
- ADMET Prediction : Software like SwissADME to estimate solubility, permeability, and cytochrome P450 interactions .
- Docking Studies : Molecular docking (AutoDock Vina) to explore binding modes with target proteins (e.g., kinases or GPCRs) .
Data Contradiction Analysis
Q. How should discrepancies in solubility data across studies be addressed?
- Resolution Protocol :
Standardized Solvent Systems : Report solubility in buffered solutions (e.g., PBS pH 7.4) and organic solvents (e.g., DMSO) for cross-study comparison .
Temperature Documentation : Note experimental temperatures (e.g., 25°C vs. 37°C), as solubility may vary significantly .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
